rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to an aminobicycloheptane moiety . It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the aminobicycloheptane core, which can be derived from norbornene or similar bicyclic compounds.
Carbamate Formation: The aminobicycloheptane is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application but may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate: This compound has a similar bicyclic structure but includes a formyl group instead of an amino group, leading to different chemical properties and reactivity.
tert-butyl N-[(1R,2R,4S)-1-hydroxybicyclo[2.2.1]heptan-2-yl]carbamate: This compound features a hydroxy group, which can participate in different types of chemical reactions compared to the amino group in the original compound.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
CAS No. |
2741668-45-9 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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